2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H25BO2 and its molecular weight is 236.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, analyzing their inhibitory activity against serine proteases such as thrombin. These compounds exhibited specific interactions in both solid state and solution without significant S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Fandrick et al. (2012) detailed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, focusing on overcoming challenges associated with borolane “ate” equilibration and protonolysis via a continuous-flow and distillation process (Fandrick et al., 2012).
Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its utility through the synthesis of the retinoid agonist disila-bexarotene. This work highlights the synthetic potential of similar dioxaborolane compounds in drug synthesis (Büttner et al., 2007).
Applications in Organic Synthesis
Murata et al. (2002) investigated the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, showcasing the synthesis of vinylboronates with high regio- and stereoselectivity. This method provides a pathway for the preparation of structurally defined vinylboronates, useful intermediates in organic synthesis (Murata et al., 2002).
Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives and explored their application in synthesizing boron-containing stilbene derivatives, which have potential therapeutic applications for neurodegenerative diseases. The methodology highlights the versatility of dioxaborolane compounds in synthesizing bioactive molecules (Das et al., 2015).
Properties
IUPAC Name |
2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-12-9-7-5-6-8-10-12/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRHPCPRDHJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.